CEP-1347/KT7515 is a semisynthetic derivative of K-252a, a natural product indolocarbazole alkaloid originally isolated from the bacterium Nocardiopsis. [] It is classified as a small molecule kinase inhibitor, known primarily for its ability to inhibit the activation of c-Jun N-terminal kinases (JNKs). [, , , ] CEP-1347/KT7515 has been extensively studied in neurodegenerative disease models due to its neuroprotective and anti-inflammatory properties. [, , , , , ]
3,9-Bis((ethylthio)methyl)-K-252a is classified as a small-molecule inhibitor and belongs to a category of compounds known as neurotrophic agents. It has been studied primarily for its effects on nerve growth factor signaling pathways and its ability to influence neuronal survival and differentiation in vitro and in vivo. The compound has been identified in various studies as a potent agent that enhances choline acetyltransferase activity in neuronal cultures, suggesting its role in cholinergic neurotransmission .
The synthesis of 3,9-Bis((ethylthio)methyl)-K-252a involves several steps that modify the K-252a structure to introduce ethylthio groups at the 3 and 9 positions. The general synthetic route includes:
Parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity. For instance, reactions are often conducted under controlled temperatures to minimize side reactions .
The molecular formula of 3,9-Bis((ethylthio)methyl)-K-252a can be represented as C₁₈H₂₃N₃O₄S₂. The structural analysis reveals:
The structural modifications aim to enhance neurotrophic activity while reducing kinase inhibitory effects, particularly against trkA kinase .
3,9-Bis((ethylthio)methyl)-K-252a undergoes several chemical reactions relevant to its biological activity:
These reactions highlight the compound's potential as a therapeutic agent in neurodegenerative conditions by modulating critical signaling pathways .
The mechanism of action of 3,9-Bis((ethylthio)methyl)-K-252a primarily involves:
In animal models, it has been observed to prevent degeneration of specific neuron types, suggesting a protective role against neurodegenerative processes .
The physical and chemical properties of 3,9-Bis((ethylthio)methyl)-K-252a include:
These properties are crucial for formulating the compound into therapeutic agents .
3,9-Bis((ethylthio)methyl)-K-252a has several potential applications:
3,9-Bis((ethylthio)methyl)-K-252a (CEP-1347/KT-7515) is a semi-synthetic derivative of the microbial alkaloid K-252a, initially isolated from Nocardia species. This indolocarbazole compound features ethylthiomethyl substitutions at the 3 and 9 positions of the K-252a scaffold, resulting in a molecular formula of C~33~H~33~N~3~O~5~S~2~ and a molecular weight of 615.8 g/mol [4]. It exhibits enhanced solubility in dimethyl sulfoxide (DMSO), facilitating its use in experimental systems. Historically, neurotrophic research prioritized endogenous factors like nerve growth factor (NGF), but their therapeutic utility was limited by poor blood-brain barrier penetration, pleiotropic effects, and manufacturing challenges [8]. CEP-1347 emerged as a small-molecule alternative designed to selectively modulate neuronal survival pathways without the drawbacks of protein-based therapeutics. Its development marked a strategic shift toward targeting intracellular kinase cascades implicated in neurodegeneration, positioning it as a prototypical "neuroprotective kinase modulator" [3] [7].
Table 1: Key Identifiers of 3,9-Bis((ethylthio)methyl)-K-252a
Property | Value |
---|---|
IUPAC Name | methyl (15S,16R,18R)-10,23-bis(ethylsulfanylmethyl)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.1¹⁵,¹⁸.0²,⁶.0⁷,²⁷.0⁸,¹³.0¹⁹,²⁶.0²⁰,²⁵]octacosa-1,6,8(13),9,11,20(25),21,23,26-nonaene-16-carboxylate |
Synonyms | CEP-1347; KT-7515; 3,9-bis(EtSM)-K-252a |
Molecular Formula | C~33~H~33~N~3~O~5~S~2~ |
Molecular Weight | 615.8 g/mol |
CAS Registry Number | 156177-65-0 |
Solubility | Soluble in DMSO |
K-252a, the parent compound, was first identified in 1986 as a broad-spectrum protein kinase inhibitor isolated from Nocardia cultures. It exhibited potent but non-selective inhibition of multiple kinases, including protein kinase C (PKC; IC~50~ = 32.9 nM), myosin light chain kinase (MLCK; K~i~ = 20 nM), and tropomyosin receptor kinase A (TrkA; IC~50~ = 3 nM) [5]. While K-252a demonstrated neurotrophic properties in models of neuronal differentiation, its clinical potential was hampered by indiscriminate kinase inhibition, leading to off-target toxicity. This spurred efforts to synthesize analogues with improved selectivity. Systematic structure-activity relationship (SAR) studies in the 1990s revealed that modifications at the 3- and 9-positions of K-252a’s carbazole scaffold could attenuate kinase inhibition while preserving neurotrophic efficacy. Among 30+ derivatives, 3,9-bis((ethylthio)methyl)-K-252a emerged as a lead candidate due to its unique ability to enhance choline acetyltransferase activity in rat spinal cord cultures—a biomarker of neuronal function—without significant kinase interference [1].
The structural redesign of K-252a targeted a critical pharmacological challenge: decoupling neurotrophic efficacy from kinase inhibitory activity. Native K-252a’s high-affinity binding to the ATP site of kinases (analogous to staurosporine) conferred undesirable inhibition of TrkA and PKC, which could paradoxically block neurotrophin signaling [5]. Introducing ethylthiomethyl groups at positions 3 and 9 sterically hindered interactions with the kinase ATP-binding pocket, reducing TrkA inhibition by 100- to 500-fold (IC~50~ >300 nM vs. 3 nM for K-252a) and eliminating detectable activity against PKC, PKA, and MLCK at concentrations ≤1 µM [1] [4]. This selectivity shift was pivotal, as it allowed CEP-1347 to exert neurotrophic effects without antagonizing NGF/TrkA signaling—a key advantage over K-252a. Mechanistically, the ethylthiomethyl groups altered electron distribution and conformational flexibility, favoring interactions with non-kinase targets like mixed-lineage kinases (MLKs) while minimizing off-target binding [7].
Table 2: Kinase Selectivity Profile of 3,9-Bis((ethylthio)methyl)-K-252a vs. K-252a
Kinase Target | K-252a IC~50~ | 3,9-Bis((ethylthio)methyl)-K-252a IC~50~ | Selectivity Shift |
---|---|---|---|
TrkA | 3 nM | >300 nM | 100-500 fold reduction |
PKC | 32.9 nM | >1 µM (weak/no inhibition) | >30 fold reduction |
PKA | 180 nM | >1 µM (weak/no inhibition) | >5.5 fold reduction |
MLCK | 20 nM (K~i~) | >1 µM (weak/no inhibition) | >50 fold reduction |
MLK3 | ~5 nM | 23–39 nM | Comparable |
Neurodegenerative diseases like Parkinson’s (PD) and Alzheimer’s (AD) involve convergent mechanisms: oxidative stress, mitochondrial dysfunction, and aberrant kinase signaling leading to apoptotic neuronal death. CEP-1347 targets two pivotal pathways implicated in these processes:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7